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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

The discovery of UNC2025 was driven by the need for a potent and selective MERTK inhibitor with suitable

drug metabolism and pharmacokinetics (DMPK) properties for in vivo studies [1].

e Original Lead Compound: UNC1062 was a potent MERTK inhibitor (ICso of 1.1 nM) but had poor
pharmacokinetics (PK) and low oral bioavailability (0.3%), limiting its use in animal models [1].

¢ Key Optimization Strategy: Researchers replaced the pyrazolo[3,4-d]pyrimidine core of UNC1062
with a pyrrolo[2,3-d]pyrimidine scaffold [1]. This single-atom change (N to CH) resulted in a new
compound (later named UNC2025) with maintained potency and significantly improved solubility and
oral exposure [1].

The table below summarizes the key improvements in the pharmacokinetic profile of UNC2025 compared to

its predecessor [1]:

Property UNC1062 UNC2025
Oral Bioavailability (F%) 0.3% 8.4%

IV Clearance (mL/min/kg) 30 70
Half-life (hours, IV) 2.3 0.23
Cmax (uM, oral) 0.013 0.16

Target Profile and Mechanism of Action
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UNC2025 is characterized as a potent dual inhibitor of MERTK and FLT3, with additional activity against a

select set of other kinases [2] [3].

e Primary Targets: It demonstrates sub-nanomolar potency against both MERTK and FLT3 in cell-free
enzymatic assays [1] [3].

¢ Selectivity: UNC2025 exhibits high selectivity for MERTK and FLT3 over many other kinases. It has
about 20-fold higher selectivity for MERTK over AXL and Tyro3, the other two TAM family kinases [2]

[1].

The table below summarizes its inhibitory activity (ICso) against its primary and key secondary targets [2]

[3]:

Target . . .
. ICso (nM) Primary Biological Relevance
Kinase
FLT3 0.35-0.8 Oncogenic driver in Acute Myeloid Leukemia (AML)
MERTK 0.46 - Promotes survival, proliferation, and chemoresistance in leukemia and
0.74 solid tumors
AxI 1.65 TAM family kinase; involved in cancer and immune regulation
TrkA 1.67 Involved in neuronal development and some cancers
Tyro3 5.83 TAM family kinase
c-Kit 8.18 Stem cell factor receptor; implicated in cancers

Mechanistically, UNC2025 acts as an ATP-competitive kinase inhibitor. By binding to the ATP-binding
pocket of MERTK and FLT3, it blocks their phosphorylation (activation) and subsequent downstream pro-
survival signaling cascades, such as the STAT, AKT, and ERK pathways [4]. This inhibition leads to reduced
cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased colony-forming

capacity [4].

The following diagram illustrates the signaling pathway and inhibitory mechanism of UNC2025:
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UNC2025 inhibits MERTK and FLT3 activation, blocking pro-survival signaling and inducing cancer cell
death.

Preclinical Experimental Protocols

Key experiments validating UNC2025's efficacy are detailed below.

In Vitro Kinase Inhibition and Cell-Based Assays

¢ Kinase Activity Assay: UNC2025's potency (ICso) against hundreds of kinases was determined
using cell-free enzymatic assays with purified kinase domains, establishing its primary targets and
selectivity profile [1] [3].

¢ Cell Signaling and Viability Assays: Leukemia cell lines (e.g., 697 B-ALL) were treated with
UNC2025 (typical concentration range: 2-50 nM) for 1 hour [2] [3]. MERTK was immunoprecipitated
from cell lysates, and phosphorylation levels (p-MER) were detected by immunoblotting to confirm
target engagement [2] [3]. For functional effects, cells were treated for 24-48 hours, and apoptosis
was measured using flow cytometry after staining with YO-PRO-1 and propidium iodide [4].
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In Vivo Efficacy and Pharmacokinetic Studies

¢ Animal Models: Studies used immunodeficient mice (NOD/SCID/gamma or NSG strains) injected
with human leukemia cell lines (e.g., 697) or patient-derived leukemic cells to create xenograft
models [4].

e Dosing and Administration: UNC2025 was formulated in a saline-based solution (e.g., 5% NMP, 5%
solutol HS) and administered once daily by oral gavage at 3 mg/kg [1]. For therapeutic studies, doses
up to 50 mg/kg were used [2] [4].

o Efficacy Endpoints: Disease burden was monitored via bioluminescence imaging. Key outcomes
included tumor burden reduction, median survival extension, and in some models, regression of
established disease [4] [5].

Therapeutic Applications and Potential

The primary and emerging research applications for UNC2025 are summarized below.

Application Area  Key Findings and Potential Reference(s)

Acute Leukemia  Induces apoptosis; inhibits proliferation in MERTK+ AML/ALL cell [4] [5]
lines and patient samples (~30% of 261 samples sensitive);
reduces tumor burden, extends survival (2-fold increase) in
xenografts; synergizes with methotrexate.

Solid Tumors Inhibits colony formation in NSCLC cell lines (A549, H2228); [2] [4]
inhibits MERTK signaling, induces apoptosis, and reduces tumor
growth in xenograft models.

Antithrombotic Decreases platelet activation and stable thrombus formation; [6]
Therapy protects from pulmonary embolism/arterial thrombosis without
increasing bleeding time; synergistic with ADP receptor
antagonists (e.g., P2Y12 inhibitors).

Fibrosis Alleviates intestinal fibrosis in mouse colitis models by inhibiting [7]
the MerTK/ERK/TGF-B1 pathway in macrophages; potential for
treating Crohn's disease strictures.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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